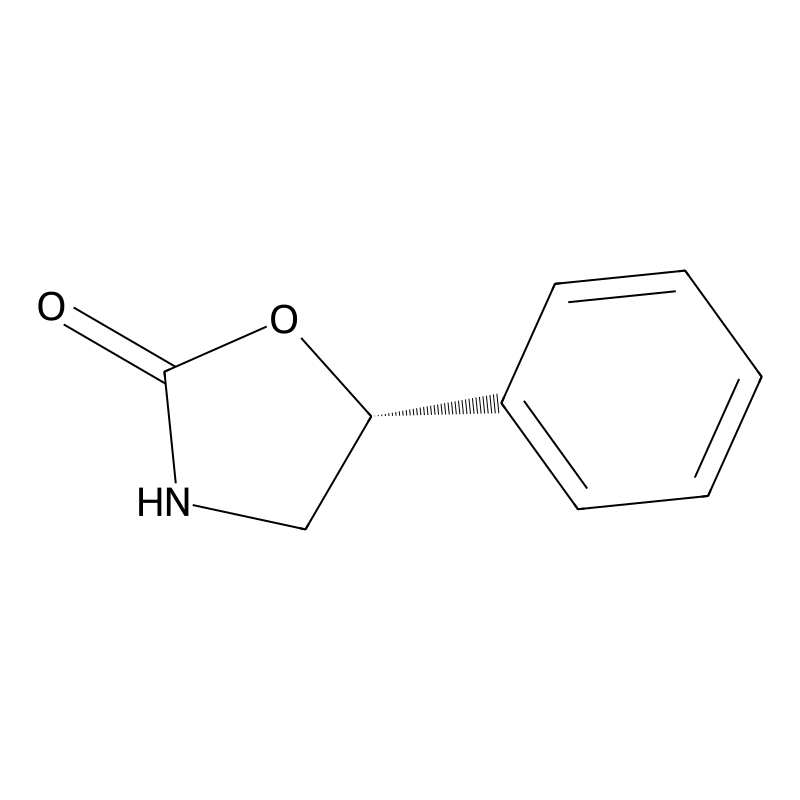

(R)-5-phenyloxazolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-5-phenyloxazolidin-2-one is a chiral heterocyclic compound characterized by its unique oxazolidinone structure, which consists of a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. The compound's chemical formula is C₉H₉NO₂, and it exhibits distinct stereochemistry that contributes to its biological activity and reactivity in chemical processes.

Asymmetric Synthesis

Chiral oxazolidinones are valuable building blocks for the synthesis of other chiral molecules. The (5R) configuration of 2-Oxazolidinone, 5-phenyl-, (5R)- could be used to introduce chirality into target molecules through asymmetric reactions. PubChem, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: https://pubchem.ncbi.nlm.nih.gov/compound/4S_5R_---4-Methyl-5-phenyl-2-oxazolidinone

Medicinal Chemistry

Some chiral oxazolidinones exhibit biological activity. 2-Oxazolidinone, 5-phenyl-, (5R)- might be a starting point for the development of new drugs, but further research would be needed to explore this possibility.

Material Science

Certain chiral oxazolidinones can be used as ligands in asymmetric catalysis or as components of supramolecular assemblies. The properties of 2-Oxazolidinone, 5-phenyl-, (5R)- in this context would require investigation.

The reactivity of (R)-5-phenyloxazolidin-2-one allows it to participate in various chemical transformations. Notably, it can undergo:

- Nucleophilic substitutions: The nitrogen atom in the oxazolidinone ring can act as a nucleophile, facilitating reactions with electrophiles.

- Ring-opening reactions: Under certain conditions, the oxazolidinone ring can be opened to yield other functional groups.

- Asymmetric synthesis: Utilizing its chirality, (R)-5-phenyloxazolidin-2-one can be employed in asymmetric synthesis protocols to produce enantiomerically enriched compounds .

(R)-5-phenyloxazolidin-2-one has demonstrated significant biological activity, particularly in the context of antimicrobial properties. It serves as a precursor for the synthesis of oxazolidinone antibiotics, which are effective against Gram-positive bacteria. The compound's biological relevance is underscored by its role in developing drugs that inhibit bacterial protein synthesis, making it a valuable target for pharmaceutical research .

Several methods have been developed for synthesizing (R)-5-phenyloxazolidin-2-one:

- Asymmetric Aldol Reactions: This method involves the use of chiral catalysts to promote the formation of the oxazolidinone scaffold from simpler aldehyde and ketone precursors.

- Curtius Rearrangement: A modified Curtius reaction can be employed to create the oxazolidinone structure from acyl azides, allowing for efficient synthesis with high yields .

- Solid-phase Synthesis: A one-pot solid-phase approach has been reported, enabling rapid access to various oxazolidinone derivatives, including (R)-5-phenyloxazolidin-2-one .

(R)-5-phenyloxazolidin-2-one finds applications across several fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing various drugs, particularly those targeting bacterial infections.

- Material Science: The compound can be incorporated into polymers due to its heterocyclic nature, enhancing material properties such as adsorption capabilities .

- Chiral Catalysis: Its chiral nature makes it useful in asymmetric catalysis, contributing to the production of enantiomerically pure compounds .

Research on (R)-5-phenyloxazolidin-2-one has explored its interactions with biological systems:

- Protein Binding: Studies indicate that this compound can bind to bacterial ribosomes, inhibiting protein synthesis and demonstrating its potential as an antibiotic.

- Metabolic Pathways: Investigations into how this compound is metabolized within biological systems reveal pathways that could influence its efficacy and safety profile in therapeutic applications .

Several compounds share structural similarities with (R)-5-phenyloxazolidin-2-one. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-5-phenyloxazolidin-2-one | Oxazolidinone | Exhibits methyl substitution affecting reactivity |

| Linezolid | Oxazolidinone antibiotic | Broad-spectrum activity against resistant bacteria |

| Eperezolid | Oxazolidinone | Potential use in treating tuberculosis |

These compounds are structurally related but differ in their substituents and biological activities, showcasing the diversity within the oxazolidinone class.